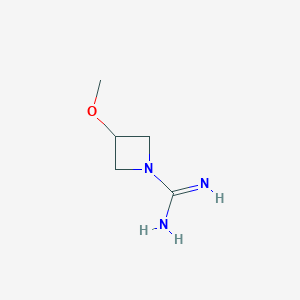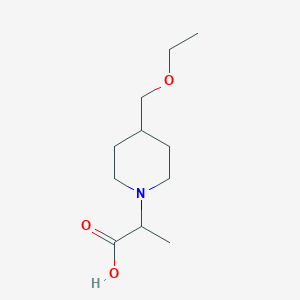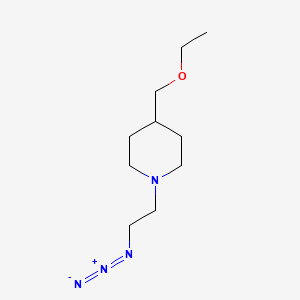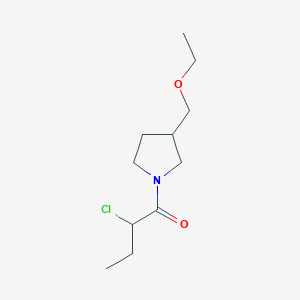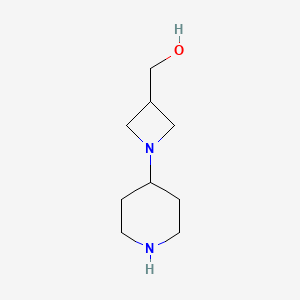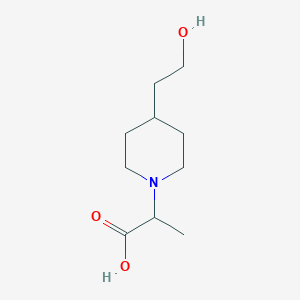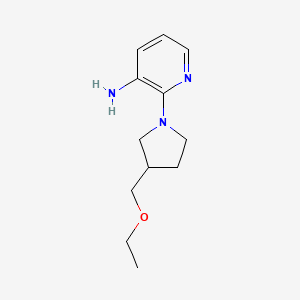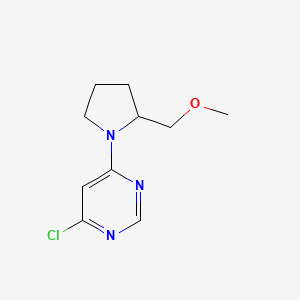
4-クロロ-6-(2-(メトキシメチル)ピロリジン-1-イル)ピリミジン
説明
“4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound has a molecular formula of C10H14ClN3O and a molecular weight of 227.69 g/mol.
Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .科学的研究の応用
創薬
この化合物は、ピロリジン環を特徴とし、多様な生物学的に活性な分子を作成する可能性があるため、創薬で利用されています。 ピロリジン環は、非平面状の飽和五員環であり、窒素を含み、薬理フォアスペースを効率的に探索し、分子の立体化学に寄与します 。この構造上の特徴は、特に新規治療薬の開発において、さまざまな生物学的プロファイルを有する新規化合物の設計において重要です。
神経保護剤
神経変性疾患の分野では、この化合物の誘導体が、神経保護作用と抗神経炎症作用について調査されています。これらの特性は、アルツハイマー病やパーキンソン病などの治療において重要です。 ピロリジン環は、生物活性を調節する能力があるため、神経細胞を損傷や変性から保護する化合物を合成するための貴重な足場となります .
抗がん研究
この化合物のピリミジン部分は、その抗がんの可能性について調査されています。ピリミジン誘導体は、抗腫瘍効果を含む、幅広い生物学的活性を示すことが知られています。 これらの化合物の構造活性相関(SAR)に関する研究は、改善された効力と選択性を有する新規抗がん剤の発見につながる可能性があります .
抗菌用途
この化合物のピリミジン環は、抗菌活性と関連付けられています。 研究によると、ピリミジン環上の置換基は、抗菌性に大きく影響するため、耐性菌株に対抗するための新規抗生物質の開発のための有望な候補となっています .
農薬
農業では、ピリミジン誘導体は、殺菌剤、殺虫剤、殺ダニ剤、除草剤として使用されています。 ピロリジン環とピリミジン環がもたらす構造的多様性により、さまざまな害虫や病気から作物を保護できる化合物を合成することができます .
有機合成
この化合物は、有機合成における重要な中間体として役立ちます。その反応性部位により、さまざまな置換が可能となり、より複雑な分子を構築するための汎用性の高いビルディングブロックとなっています。 特に、ピロリジン環は、多くの天然物や合成薬に共通の特徴であり、合成有機化学における重要性を示しています .
染料業界
それほど一般的ではありませんが、ピリミジン誘導体は、染料業界で潜在的な用途があります。 その構造特性を利用して、さまざまな産業用途に特化した特性を持つ新しい染料を開発することができます .
薬物動態学およびADME / Tox研究
4-クロロ-6-(2-(メトキシメチル)ピロリジン-1-イル)ピリミジンのようなヘテロ原子フラグメントの導入は、物理化学的パラメータを変更することができ、これは薬物候補のADME / Tox(吸収、分布、代謝、排泄、毒性)プロファイルを最適化するために有益です。 この最適化は、新規医薬品の安全性と有効性を確保するために重要です .
作用機序
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence biological activity, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the suzuki–miyaura cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
将来の方向性
The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, present in “4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine”, is one such scaffold. Future research could explore the design of new pyrrolidine compounds with different biological profiles .
生化学分析
Biochemical Properties
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrolidine ring is known for its ability to explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This structural feature allows 4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents .
Cellular Effects
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular behavior, including alterations in cell cycle progression and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of 4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The pyrrolidine ring’s stereogenicity plays a vital role in determining the binding mode to enantioselective proteins, which can result in different biological outcomes . Understanding these interactions is essential for elucidating the compound’s mechanism of action and its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s activity can vary depending on the duration of exposure and the specific conditions of the experimental setup . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects. Understanding the dosage-response relationship is crucial for determining the compound’s safety and efficacy in preclinical studies . Threshold effects and potential toxicity must be carefully evaluated to ensure the compound’s safe use in therapeutic applications.
Metabolic Pathways
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall activity and function . Understanding the metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of 4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . These interactions are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and its potential impact on cellular processes.
特性
IUPAC Name |
4-chloro-6-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-6-8-3-2-4-14(8)10-5-9(11)12-7-13-10/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGKCZDEONWFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile](/img/structure/B1476775.png)

